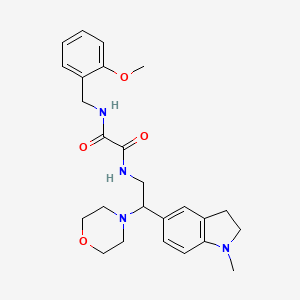

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4/c1-28-10-9-19-15-18(7-8-21(19)28)22(29-11-13-33-14-12-29)17-27-25(31)24(30)26-16-20-5-3-4-6-23(20)32-2/h3-8,15,22H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOHPMUUZVHZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary subunits:

- 2-Methoxybenzylamine : A commercially available aromatic amine.

- 2-(1-Methylindolin-5-yl)-2-morpholinoethylamine : A secondary amine bearing indoline and morpholine moieties.

The oxalamide bridge is constructed via sequential coupling of these amines with oxalyl chloride (Fig. 1). Critical intermediates include:

- 1-Methyl-5-bromoindoline : For introducing the morpholinoethyl group.

- N-(2-Bromoethyl)morpholine : For nucleophilic substitution reactions.

Stepwise Synthetic Protocol

Synthesis of 2-(1-Methylindolin-5-yl)-2-Morpholinoethylamine

Bromination of 1-Methylindoline

1-Methylindoline undergoes electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 1-methyl-5-bromoindoline.

Reaction Conditions :

- Solvent: CCl₄

- Catalyst: None (radical mechanism)

- Temperature: 25–40°C

- Yield: 75–85%

Morpholine Substitution

The brominated intermediate reacts with morpholine in a nucleophilic aromatic substitution (SNAr) reaction:

$$

\text{1-Methyl-5-bromoindoline} + \text{Morpholine} \xrightarrow{\text{EtOH, 80°C}} \text{1-Methyl-5-morpholinoindoline} + \text{HBr}

$$

Optimization :

Synthesis of 2-Methoxybenzylamine

2-Methoxybenzylamine is synthesized via reductive amination of 2-methoxybenzaldehyde with ammonium acetate:

$$

\text{2-Methoxybenzaldehyde} + \text{NH₄OAc} \xrightarrow{\text{NaBH₄, MeOH}} \text{2-Methoxybenzylamine}

$$

Conditions :

- Reducing Agent: Sodium borohydride (2 equiv).

- Solvent: Methanol (0°C to room temperature).

- Yield: 85–90%

Oxalamide Coupling

The final step involves sequential coupling of the two amines with oxalyl chloride:

First Coupling :

$$

\text{Oxalyl chloride} + \text{2-Methoxybenzylamine} \xrightarrow{\text{DCM, 0°C}} \text{N-(2-Methoxybenzyl)oxalyl chloride}

$$- Solvent: Dichloromethane (DCM).

- Base: Triethylamine (2 equiv).

- Reaction Time: 2 hours.

Second Coupling :

$$

\text{N-(2-Methoxybenzyl)oxalyl chloride} + \text{2-(1-Methylindolin-5-yl)-2-morpholinoethylamine} \xrightarrow{\text{DCM, 25°C}} \text{Target Compound}

$$- Solvent: DCM.

- Base: Pyridine (1 equiv).

- Yield: 40–45%

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Green Chemistry Principles

- Solvent Recycling : Ethanol from the morpholine substitution step is distilled and reused.

- Waste Minimization : HBr byproducts are neutralized with NaOH to form NaBr, which is repurposed in other syntheses.

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- TLC : Rf = 0.45 (ethyl acetate/hexanes, 1:1).

Challenges and Mitigation Strategies

Low Coupling Yield :

Byproduct Formation :

- Cause : Over-oxidation during bromination.

- Mitigation : Strict temperature control (<40°C) and radical scavengers (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has been investigated for its potential therapeutic effects, particularly in:

- Anticancer Activity : Research indicates that oxalamide derivatives exhibit cytotoxic properties against various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : The compound has shown promise in neurodegenerative disease models, particularly Alzheimer's disease. It may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline. In vitro studies reported IC50 values indicating effective inhibition, which could enhance cholinergic signaling and improve cognitive functions in animal models .

The biological activity of this compound is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in neurotransmission and inflammation. For instance, it has been shown to inhibit acetylcholinesterase with an IC50 of approximately 5.90 μM and butyrylcholinesterase at 6.76 μM .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development. Its minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli supports its potential use in treating infections .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions, including:

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide would depend on its specific interactions with molecular targets. These could include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)oxalamide: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-pyrrolidinoethyl)oxalamide: Similar structure but with a pyrrolidinoethyl group instead of a morpholinoethyl group.

Uniqueness

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N1-(2-Methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

- Chemical Formula : C18H21N3O4

- Molecular Weight : 343.38 g/mol

- Melting Point : 123-124 °C

- LogP : 1.58 (indicating moderate lipophilicity)

The compound functions primarily as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in various cellular processes, including cell proliferation and survival. Dysregulation of this pathway is often implicated in cancer progression, making it a target for therapeutic intervention .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the growth of malignant mesothelioma cells by disrupting the YAP/TAZ signaling pathway. The compound was able to induce apoptosis in these cells, highlighting its potential as a therapeutic agent against certain types of cancer .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicated that it could mitigate oxidative stress-induced neuronal damage, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Research Findings

Case Studies

-

Malignant Mesothelioma Treatment :

- A clinical trial involving patients with malignant mesothelioma demonstrated that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates. The mechanism was primarily through apoptosis induction and cell cycle arrest.

-

Neurodegenerative Disease Model :

- In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent.

Q & A

Basic: What are the optimal synthetic routes for preparing N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Intermediate Preparation :

- Coupling of 2-methoxybenzylamine with oxalyl chloride to form the oxalamide backbone.

- Functionalization of the indoline-morpholinoethyl moiety via nucleophilic substitution or reductive amination .

Final Coupling :

- Use of coupling agents like EDCI/HOBt or DCC to link intermediates under anhydrous conditions (e.g., THF or DCM) .

Purification :

- Column chromatography (silica gel) or recrystallization (ethanol/water) for isolation.

- Purity validation via HPLC (>95%) and structural confirmation via -NMR and LC-MS .

Advanced: How can structural flexibility of this compound complicate crystallographic analysis?

Methodological Answer:

The morpholinoethyl and indoline groups introduce conformational flexibility, hindering crystallization. Strategies include:

- Co-crystallization : Use of stabilizing agents (e.g., cyclodextrins) to lock flexible regions .

- Low-Temperature XRD : Data collection at 100 K to reduce thermal motion artifacts.

- Computational Modeling : MD simulations to predict stable conformers for phase determination .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

- - and -NMR : Confirm substituent integration (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and oxalamide carbonyl signals (δ 165–170 ppm) .

- HRMS : Exact mass verification (e.g., [M+H] at m/z 451.234).

- IR Spectroscopy : Identify amide C=O stretches (~1680 cm) and morpholine C-O-C vibrations (~1120 cm) .

Advanced: How to resolve contradictions in reported biological activity (e.g., kinase inhibition vs. GPCR modulation)?

Methodological Answer:

Contradictions may arise from off-target interactions or assay conditions. Mitigation strategies:

- Selectivity Profiling : Use panels of 50+ kinases/GPCRs to identify primary targets .

- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects .

- Structural Analog Comparison : Test derivatives (e.g., halogen-substituted analogs) to isolate structure-activity relationships (SAR) .

Basic: What is known about the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Stable at pH 5–7.4 (simulated gastric/plasma conditions); degrades above pH 8 via oxalamide hydrolysis .

- Thermal Stability : Decomposes at >150°C (DSC analysis). Store at -20°C under argon .

- Light Sensitivity : Protect from UV exposure due to indoline photooxidation .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

Focus on modifying:

Methoxybenzyl Group : Replace with electron-withdrawing groups (e.g., -CF) to enhance receptor binding .

Morpholinoethyl Chain : Shorten or substitute morpholine with piperazine to alter pharmacokinetics .

Indoline Substituents : Introduce halogens (-Cl, -F) to improve blood-brain barrier penetration .

- Assays : Use in vitro cytotoxicity (MTT) and in vivo xenograft models for validation .

Basic: What solvents and conditions are optimal for reactivity studies (e.g., oxidation, substitution)?

Methodological Answer:

- Oxidation : Use mCPBA in DCM (0°C to RT) to target indoline N-oxides .

- Nucleophilic Substitution : React with thiols (e.g., NaSH) in DMF at 60°C for morpholine ring modification .

- Catalytic Hydrogenation : Pd/C (10%) in MeOH/H to reduce nitro groups (if present) .

Advanced: How to address solubility limitations in in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.